molecular formula C19H21N5O2 B11275796 5-[(3,4-dimethylphenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-[(3,4-dimethylphenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11275796
M. Wt: 351.4 g/mol
InChI Key: FZIVRVXBHIFRSN-UHFFFAOYSA-N
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Description

5-[(3,4-DIMETHYLPHENYL)AMINO]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 5-[(3,4-DIMETHYLPHENYL)AMINO]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Amination: The introduction of the 3,4-dimethylphenylamino group is achieved through a nucleophilic substitution reaction. This step involves the reaction of a suitable amine with a halogenated triazole intermediate.

    Methoxylation: The methoxyphenylmethyl group is introduced through a similar nucleophilic substitution reaction, using a methoxyphenylmethyl halide as the reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-[(3,4-DIMETHYLPHENYL)AMINO]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The major products of oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions typically yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles such as thiols or amines.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 5-[(3,4-DIMETHYLPHENYL)AMINO]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE include other triazole derivatives such as:

The uniqueness of 5-[(3,4-DIMETHYLPHENYL)AMINO]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

5-(3,4-dimethylanilino)-N-[(4-methoxyphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H21N5O2/c1-12-4-7-15(10-13(12)2)21-18-17(22-24-23-18)19(25)20-11-14-5-8-16(26-3)9-6-14/h4-10H,11H2,1-3H3,(H,20,25)(H2,21,22,23,24)

InChI Key

FZIVRVXBHIFRSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)OC)C

Origin of Product

United States

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